trans-Styrylacetic acid
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Overview
Description
trans-Styrylacetic acid: , also known as 4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is characterized by a trans configuration of the styryl group attached to the acetic acid moiety. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing trans-Styrylacetic acid involves the aldol condensation of benzaldehyde with acetic acid derivatives under basic conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to favor the formation of the trans isomer, and purification steps such as recrystallization or distillation are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Styrylacetic acid can undergo oxidation reactions to form various oxidized products.
Substitution: this compound can participate in substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: trans-Styrylacetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. It serves as a precursor for various chemical transformations and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound has been studied for its potential as an inhibitor of certain enzymes. For example, it has been used as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase, an enzyme involved in peptide modification .
Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for incorporation into various industrial processes and products .
Mechanism of Action
The mechanism of action of trans-Styrylacetic acid involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of Peptidylglycine α-hydroxylating monooxygenase, this compound binds to the active site of the enzyme, preventing it from catalyzing its normal substrate. This inhibition can lead to downstream effects on peptide modification and biological activity .
Comparison with Similar Compounds
Phenylacetic acid: Similar in structure but lacks the styryl group.
Cinnamic acid: Contains a similar styryl group but differs in the position of the carboxylic acid group.
3-Phenylpropionic acid: Similar backbone but lacks the double bond in the styryl group.
Uniqueness: trans-Styrylacetic acid is unique due to its trans configuration and the presence of both the styryl and acetic acid moieties. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
1914-58-5 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(Z)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4- |
InChI Key |
PSCXFXNEYIHJST-DAXSKMNVSA-N |
SMILES |
C1=CC=C(C=C1)C=CCC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(=O)O |
Key on ui other cas no. |
59744-46-6 1914-58-5 |
Pictograms |
Irritant |
Synonyms |
4-phenyl-3-butenoic acid 4-phenyl-3-butenoic acid, (E)-isomer styrylacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photoluminescent properties of hybrid materials containing trans-styrylacetic acid?
A: Research suggests that hybrid materials incorporating this compound exhibit favorable photoluminescent properties. Specifically, these materials demonstrate long luminescence lifetimes and high quantum efficiencies, making them potentially suitable for applications requiring efficient light emission. []
Q2: Can this compound be used as a building block in the synthesis of polymers?
A: Yes, this compound can function as a monomer in polymerization reactions. Studies have shown its successful incorporation into polysilsesquioxanes via radical addition polymerization. These resulting polymers, incorporating rare earth elements like europium (Eu3+) and terbium (Tb3+), were further investigated for their luminescent properties. []
Q3: How is this compound metabolized?
A: this compound is part of the phenylacetyl-CoA catabolon, a network of metabolic pathways. It is ultimately broken down into phenylacetyl-CoA, a common intermediate that feeds into general metabolic processes. []
Q4: What is the product of the reaction between this compound and aqueous potassium hydrogen persulfate (KHSO5)?
A: Reacting this compound with aqueous KHSO5 yields trans-3-hydroxy-4-phenylbutyrolactone as the product. [, ]
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